mitomycin C

Description

Mitomycin C is a mitomycin. It has a role as an antineoplastic agent and an alkylating agent. It is a conjugate acid of a mitomycin C(1-).

Mitomycin is an antineoplastic antibiotic first isolated by Japanese microbiologists in the 1950s from cultures of Streptomyces caespitosus. It is an alkylating agent that inhibits DNA synthesis (and, at higher concentrations, RNA and protein synthesis) by cross-linking the complementary strands of the DNA double helix. Few other antibiotics have been discovered that work via this alkylating mechanism, making mitomycin relatively unique in the space of microbiota-derived therapies. Mitomycin's cross-linking activity has resulted in its approval for the treatment of a variety of cancers - the most recent of which is an April 2020 approval for its use in low-grade Upper Tract Urothelial Cancer (LG-UTUC) - as well as adjunctly to ab externo glaucoma surgeries.

Mitomycin is an Alkylating Drug. The mechanism of action of mitomycin is as an Alkylating Activity.

Mitomycin is a cytotoxic antibiotic which is used as anticancer therapy of advanced cancers of the stomach and pancreas. Mitomycin in combination with other anticancer agents frequently causes mild-to-moderate serum enzyme elevations during therapy and is capable of causing sinusoidal obstruction syndrome, but mitomycin by itself has not been specifically linked to instances of clinically apparent liver injury with jaundice.

mitomycin C is a natural product found in Streptomyces, Cedrus deodara, and other organisms with data available.

Mitomycin is a methylazirinopyrroloindoledione antineoplastic antibiotic isolated from the bacterium Streptomyces caespitosus and other Streptomyces bacterial species. Bioreduced mitomycin C generates oxygen radicals, alkylates DNA, and produces interstrand DNA cross-links, thereby inhibiting DNA synthesis. Preferentially toxic to hypoxic cells, mitomycin C also inhibits RNA and protein synthesis at high concentrations. (NCI04)

Mitomycin C can cause cancer according to an independent committee of scientific and health experts.

Mitomycin is only found in individuals that have used or taken this drug. It is an antineoplastic antibiotic produced by Streptomyces caespitosus. It is one of the bi- or tri-functional alkylating agents causing cross-linking of DNA and inhibition of DNA synthesis. Mitomycin is activated in vivo to a bifunctional and trifunctional alkylating agent. Binding to DNA leads to cross-linking and inhibition of DNA synthesis and function. Mitomycin is cell cycle phase-nonspecific.

An antineoplastic antibiotic produced by Streptomyces caespitosus. It is one of the bi- or tri-functional ALKYLATING AGENTS causing cross-linking of DNA and inhibition of DNA synthesis.

Properties

IUPAC Name |

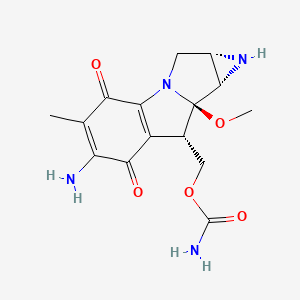

[(4S,6S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23-2)13-7(18-13)3-19(15)10(8)11(5)20/h6-7,13,18H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7+,13+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIBSHFKIJFRCO-WUDYKRTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5 | |

| Record name | MITOMYCIN C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020898 | |

| Record name | Mitomycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mitomycin c appears as blue-violet crystals. Used as an anti-tumor antibiotic complex. (EPA, 1998), Water-soluble crystals that are blue-violet; [CAMEO], Solid | |

| Record name | MITOMYCIN C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mitomycin C | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mitomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (NTP, 1992), Soluble (8430 mg/L), SOL IN WATER, METHANOL, BUTYL ACETATE, ACETONE, AND CYCLOHEXANONE; SLIGHTLY SOL IN BENZENE, ETHER, AND CARBON TETRACHLORIDE; PRACTICALLY INSOL IN PETROLEUM ETHER., Freely soluble in organic solvents, 1.01e+01 g/L | |

| Record name | MITOMYCIN C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mitomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00305 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MITOMYCIN C | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mitomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

BLUE-VIOLET CRYSTALS | |

CAS No. |

50-07-7 | |

| Record name | MITOMYCIN C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mitomycin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitomycin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00305 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mitomycin C | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione, 6-amino-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methyl-, (1aS,8S,8aR,8bS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mitomycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mitomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50SG953SK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MITOMYCIN C | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mitomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Above 680 °F (EPA, 1998), >360 °C, ABOVE 360 °C, > 360 °C | |

| Record name | MITOMYCIN C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mitomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00305 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MITOMYCIN C | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mitomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mitomycin C: A Deep Dive into its DNA Cross-linking Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Executive Summary

Mitomycin C (MMC), a potent antitumor antibiotic isolated from Streptomyces caespitosus, has been a cornerstone of various chemotherapy regimens for decades.[1][2] Its clinical efficacy is primarily attributed to its ability to induce covalent interstrand cross-links (ICLs) in DNA, a highly cytotoxic lesion that physically prevents the separation of DNA strands, thereby obstructing critical cellular processes like replication and transcription.[3][4][5][6] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning MMC's DNA cross-linking activity, from its initial reductive activation to the intricate cellular responses it elicits. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the complex biology of this important therapeutic agent.

The Core Mechanism: Reductive Activation is the Gateway to Cytotoxicity

Mitomycin C is administered as a prodrug and is inert in its native state. Its potent cytotoxic activity is unlocked through intracellular reductive activation of its quinone moiety.[1][7][8] This bioactivation is a critical prerequisite for its function as a DNA alkylating agent and preferentially occurs in the hypoxic environments often characteristic of solid tumors.[9][10][11]

A variety of ubiquitous flavoenzymes, including NADPH:cytochrome P-450 reductase, DT-diaphorase (NQO1), and xanthine (B1682287) oxidase, have been implicated in the one- or two-electron reduction of MMC.[4][7][12][13][14] The reduction of the quinone ring initiates a cascade of spontaneous chemical transformations, leading to the formation of a highly reactive bis-electrophilic intermediate, a leucoaziridinomitosene.[7][8] This activated form of MMC possesses two electrophilic centers at the C1 and C10 positions, enabling it to react with nucleophilic sites on DNA bases.[15]

The Molecular Assault: DNA Alkylation and Cross-link Formation

Once activated, Mitomycin C embarks on a two-step process of DNA alkylation, ultimately leading to the formation of interstrand cross-links. The primary targets for alkylation are the N2 positions of guanine (B1146940) bases.[13]

Step 1: Mono-alkylation. The activated MMC initially forms a monofunctional adduct with a guanine residue on one strand of the DNA. This initial alkylation event is a prerequisite for the subsequent cross-linking reaction.

Step 2: Interstrand Cross-linking. Following the initial mono-adduct formation, the second reactive site on the MMC molecule alkylates a guanine on the complementary DNA strand, creating a covalent bridge between the two strands. This interstrand cross-link is the most cytotoxic lesion induced by MMC, effectively tethering the DNA duplex and preventing its unwinding.[4]

MMC exhibits a notable sequence preference, with the highest affinity for 5'-CG-3' sequences.[16] This specificity is thought to be influenced by the local DNA structure and the fit of the activated drug within the DNA minor groove. While interstrand cross-links are the most lethal, MMC can also form other DNA adducts, including intrastrand cross-links between adjacent guanines and monoadducts where only one of the reactive sites has alkylated the DNA.

Quantitative Insights into Mitomycin C Activity

The biological effects of Mitomycin C are dose-dependent, and understanding the quantitative aspects of its interaction with DNA is crucial for its therapeutic application.

| Parameter | Value/Observation | Cell Line/System | Reference |

| ICL Frequency | 0.13 cross-links / 10⁸ Da / µg/mL MMC | Normal human fibroblasts | [17] |

| Adduct Formation Kinetics | Maximal levels reached by 6 hours post-treatment | Chick embryo tissues | [18] |

| Dose-dependent Senescence | 0.01-0.02 µg/mL for 6 days induces senescence | A549 human lung carcinoma | [2][19] |

| Dose-dependent Apoptosis | 0.1-0.5 µg/mL induces S-phase arrest and apoptosis | A549 human lung carcinoma | [19] |

| Relative Adduct Abundance | Interstrand cross-link represents ~13-14% of total adducts | Chick embryo tissues | [18] |

Cellular Response to MMC-Induced DNA Damage: The Fanconi Anemia Pathway

The formation of ICLs triggers a complex and highly coordinated cellular response aimed at repairing the damaged DNA and maintaining genomic integrity. A key player in this response is the Fanconi Anemia (FA) pathway, a specialized DNA repair pathway crucial for the resolution of ICLs.[12][16][20]

The FA pathway is composed of a core complex of proteins that, upon sensing a stalled replication fork at an ICL, monoubiquitinates the FANCD2 and FANCI proteins.[12][20] This ubiquitination event is a critical activation step, serving as a platform to recruit a host of downstream DNA repair factors, including nucleases, translesion synthesis (TLS) polymerases, and homologous recombination (HR) proteins.[7][12][20] These factors work in concert to unhook the cross-link, excise the damaged portion of the DNA, and accurately restore the original sequence. Defects in the FA pathway lead to a heightened sensitivity to cross-linking agents like MMC and are the genetic basis of Fanconi Anemia, a rare and severe inherited disorder characterized by bone marrow failure and a predisposition to cancer.[12][16]

Experimental Protocols for the Analysis of Mitomycin C-DNA Adducts

The study of Mitomycin C-induced DNA damage relies on a variety of sensitive and specific analytical techniques. Below are overviews of key experimental protocols.

Alkaline Comet Assay for DNA Cross-link Detection

The alkaline comet assay, or single-cell gel electrophoresis, is a widely used method to detect DNA strand breaks and cross-links. For the detection of cross-links, a DNA damaging agent (e.g., X-rays or hydrogen peroxide) is used to introduce a known number of strand breaks. In the presence of cross-links, the migration of DNA in the electric field is impeded, resulting in a smaller "comet tail."

Experimental Workflow:

Detailed Steps:

-

Cell Preparation: Harvest cells and resuspend in PBS to the desired concentration.

-

Slide Preparation: Mix cell suspension with low-melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

-

Lysis: Immerse slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and cytoplasm, leaving the DNA as a nucleoid.

-

DNA Damage Induction: Expose the slides to a calibrated dose of a DNA-damaging agent to introduce a consistent level of strand breaks.

-

Alkaline Unwinding: Place slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. Fragmented DNA will migrate out of the nucleoid, forming a comet-like tail.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye such as SYBR Green or ethidium (B1194527) bromide.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration (tail length, tail intensity) using specialized software. A reduction in tail migration compared to the control (damaged but not MMC-treated) indicates the presence of cross-links.[21][22]

32P-Postlabeling for Adduct Quantification

The 32P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts.[3][15][23] It involves the enzymatic digestion of DNA to individual nucleotides, followed by the transfer of a radioactive 32P-phosphate group to the adducted nucleotides. The labeled adducts are then separated by chromatography and quantified.

Detailed Steps:

-

DNA Isolation and Digestion: Isolate genomic DNA from MMC-treated cells and digest it to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.[9][23][24]

-

Adduct Enrichment: Enrich for the adducted nucleotides, often by using nuclease P1, which preferentially dephosphorylates normal nucleotides.[9][24]

-

Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.[3][9][23][24]

-

Chromatographic Separation: Separate the 32P-labeled adducts from the excess [γ-32P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9][23][24]

-

Detection and Quantification: Detect the radioactive adducts by autoradiography and quantify the amount of radioactivity in each spot to determine the level of specific adducts.[9][23][24]

High-Performance Liquid Chromatography (HPLC) for Adduct Analysis

HPLC coupled with various detectors (e.g., UV, mass spectrometry) is a powerful tool for the separation, identification, and quantification of specific MMC-DNA adducts.[4][10][25]

Detailed Steps:

-

DNA Digestion: Isolate DNA and enzymatically digest it to nucleosides.

-

Chromatographic Separation: Inject the digested sample into an HPLC system equipped with a reverse-phase column. Use a gradient elution program to separate the different nucleosides and MMC-adducts.

-

Detection and Quantification: Monitor the column eluent using a UV detector at appropriate wavelengths to detect and quantify the adducts based on their retention times and peak areas compared to known standards. For more definitive identification, the HPLC can be coupled to a mass spectrometer (LC-MS/MS) to determine the mass-to-charge ratio of the adducts.[25]

Conclusion

Mitomycin C's potent antitumor activity is a direct consequence of its ability to form DNA interstrand cross-links, a lesion that poses a significant challenge to the cell's DNA repair machinery. The intricate process of reductive activation, the specificity of its interaction with DNA, and the complex cellular responses it triggers, particularly the Fanconi Anemia pathway, highlight the sophisticated interplay between this chemotherapeutic agent and cellular biology. A thorough understanding of these mechanisms at a molecular and quantitative level is paramount for the continued development of more effective and targeted cancer therapies, potentially through the exploitation of specific DNA repair deficiencies in tumor cells. This guide provides a foundational resource for researchers dedicated to advancing our knowledge in this critical area of cancer biology and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Persistent DNA damage caused by low levels of mitomycin C induces irreversible cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA alkylation by enzyme-activated mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of DNA interstrand cross-links as a marker of Mitomycin C bioreductive activation and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nucleotide Excision Repair- and Polymerase η-Mediated Error-Prone Removal of Mitomycin C Interstrand Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 9. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 10. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Oligonucleotides Containing Trans Mitomycin C DNA Adducts at N6 of Adenine and N2 of Guanine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Repair of mitomycin C mono- and interstrand cross-linked DNA adducts by UvrABC: a new model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. How the Fanconi Anemia pathway guards the genome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Defective repair of mitomycin C crosslinks in Fanconi's anemia and loss in confluent normal human and xeroderma pigmentosum cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recognition of specific DNA sequences by mitomycin C for alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 25. Mapping DNA adducts of mitomycin C and decarbamoyl mitomycin C in cell lines using liquid chromatography/ electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Mitomycin C from Streptomyces caespitosus: A Technical Guide

Abstract

Mitomycin C, a potent antitumor antibiotic, stands as a landmark discovery in the field of chemotherapy. Isolated from the fermentation broth of the soil bacterium Streptomyces caespitosus, its journey from a microbial secondary metabolite to a clinically significant therapeutic agent is a testament to the early days of antibiotic research and the burgeoning field of cancer pharmacology. This technical guide provides an in-depth exploration of the discovery and history of mitomycin C, detailing its isolation, characterization, mechanism of action, and early biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the foundational science behind this important molecule.

Introduction

The mid-20th century was a golden era for antibiotic discovery, with soil microorganisms proving to be a rich source of novel therapeutic compounds. It was within this context of fervent research that mitomycin C was discovered. Initially identified for its antimicrobial properties, its potent cytotoxic effects against tumor cells quickly became the focus of scientific investigation. This guide will chronologically detail the key milestones in the discovery and development of mitomycin C, present available quantitative data, outline the experimental protocols of the era, and visualize the critical pathways associated with its activity.

The Discovery of Mitomycin C: A Historical Timeline

The discovery of the mitomycins was a result of a dedicated screening program for new antibiotics in post-war Japan.

-

1955-1956: Initial Discovery: A team of Japanese scientists, led by Dr. Toju Hata, first discovered a new antibiotic complex with antitumor activity from the culture of Streptomyces caespitosus.[1][2]

-

1956: Isolation of Mitomycins A and B: Dr. Hata and his colleagues reported the isolation of two components from this complex, which they named mitomycin A and mitomycin B.[2] These were noted for both their antibiotic and antitumor properties.

-

1958: The Emergence of Mitomycin C: In a pivotal publication, Dr. Shigetoshi Wakaki and his team at Kyowa Hakko Kogyo Co., Ltd. described the isolation of a third, more potent antitumor component from the same fermentation broth, which they designated mitomycin C.[1][2] This purple-colored crystalline substance demonstrated superior activity against a range of experimental tumors.

Below is a logical workflow diagram illustrating the discovery and isolation process.

References

mitomycin C chemical structure and properties

An In-depth Examination of its Chemical Structure, Properties, and Biological Activity for Researchers, Scientists, and Drug Development Professionals

Mitomycin C (MMC) is a potent antitumor antibiotic isolated from the bacterium Streptomyces caespitosus.[1][2] It serves as a cornerstone in chemotherapy for a variety of cancers, including gastric, pancreatic, breast, and bladder cancers, owing to its unique bioreductive alkylation mechanism.[2][3] This guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for Mitomycin C.

Chemical Structure

Mitomycin C is a complex molecule belonging to the mitomycin family of aziridine-containing natural products.[4] Its structure is characterized by a methylazirinopyrroloindoledione core.[4]

IUPAC Name: [(4S,6S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate[5]

Molecular Formula: C₁₅H₁₈N₄O₅[5]

Molecular Weight: 334.33 g/mol [5][6]

Physicochemical and Biological Properties

Mitomycin C appears as blue-violet crystals and is soluble in water and various organic solvents.[4][5] A summary of its key physicochemical and biological properties is presented in the tables below.

Table 1: Physicochemical Properties of Mitomycin C

| Property | Value | References |

| Molecular Weight | 334.33 g/mol | [5][6] |

| Appearance | Blue-violet crystals | [4][5] |

| Melting Point | 360 °C | [2] |

| Water Solubility | 1 mg/mL (with slight warming) | [1][7] |

| DMSO Solubility | 15 mg/mL | [1][7] |

| Stability | Stable as a powder at 2-8°C. Sensitive to light and pH (<6.0) in solution. | [2][8] |

| XLogP | -0.25 | [9] |

| Hydrogen Bond Acceptors | 9 | [9] |

| Hydrogen Bond Donors | 4 | [9] |

| Rotatable Bonds | 4 | [9] |

Table 2: Biological Properties of Mitomycin C

| Property | Description | References |

| Mechanism of Action | Bioreductive alkylating agent; inhibits DNA synthesis by forming interstrand and intrastrand DNA cross-links. | [10][11][12] |

| Primary Cellular Target | DNA, specifically guanine (B1146940) nucleosides in the 5'-CpG-3' sequence. | [11] |

| Activation | Requires enzymatic bioreductive activation to form a reactive mitosene. | [10][13] |

| Cell Cycle Specificity | Lethal effects observed during the G1 phase. | [1][7] |

| Toxicity | Primary toxicities include thrombocytopenia and leucocytopenia. | [3][12] |

Mechanism of Action

The cytotoxic effects of Mitomycin C are contingent upon its intracellular bioreductive activation.[10][14] In its native state, it is inactive.[13] Upon entering a cell, particularly in the hypoxic environment of solid tumors, Mitomycin C is reduced by various enzymes, including NADPH:cytochrome P450 reductase, to form a highly reactive alkylating agent.[3][15][16]

This activation process is depicted in the diagram below.

The activated form of Mitomycin C can then alkylate DNA, leading to the formation of monoadducts and, subsequently, highly cytotoxic interstrand cross-links (ICLs) between guanine bases on opposite DNA strands.[17][18] These ICLs prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[1][10] While ICLs are considered the major cytotoxic lesions, Mitomycin C also generates monoadducts and intrastrand cross-links.[17][19]

Cellular Signaling Pathways Affected by Mitomycin C

The DNA damage induced by Mitomycin C triggers a cascade of cellular responses involving various signaling pathways. These pathways can influence cell fate, leading to either cell cycle arrest and DNA repair or apoptosis.

Key signaling pathways affected include:

-

p53 Pathway: DNA damage can lead to the accumulation of p53, a tumor suppressor protein, which can in turn induce cell cycle arrest or apoptosis.[1][7]

-

MAPK/ERK Pathway: Treatment with Mitomycin C has been shown to cause a downregulation of the MAPK/ERK pathway in certain cancer cell lines.[18][20]

-

Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, can be modulated by Mitomycin C. In some aggressive lung cancer cells, MMC treatment has been observed to increase the phosphorylation of Akt, which may contribute to drug resistance and enhanced cell migration.[21]

The interplay of these pathways in response to Mitomycin C-induced DNA damage is illustrated below.

Experimental Protocols

A variety of experimental protocols are utilized to study the effects of Mitomycin C on cancer cells. Below are methodologies for assessing cytotoxicity and detecting DNA damage.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.[22]

-

Treatment: Treat the cells with a range of Mitomycin C concentrations for a predetermined period (e.g., 24, 48, or 72 hours).[22][23]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[22]

-

Solubilization: Add a solubilizing agent (e.g., acidified isopropanol (B130326) or SDS solution) to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).[8]

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. It is important to include controls for spontaneous and maximum LDH release.[22]

-

Supernatant Collection: After treatment, transfer a portion of the cell culture supernatant to a new 96-well plate.[22]

-

LDH Reaction: Add the LDH reaction mixture from a commercially available kit to the supernatant.[22]

-

Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's instructions.[22]

-

Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (usually around 490 nm).[22]

-

Data Analysis: Calculate the percentage of cytotoxicity using the provided formula to determine the EC50 value.[22]

The general workflow for an in vitro cytotoxicity assay is outlined below.

Methods for Detecting DNA Damage

1. Modified Alkaline Comet Assay for DNA Cross-links

The standard comet assay detects single-strand breaks, but a modified version is required to detect DNA cross-links.

-

Cell Treatment: Treat cells with varying concentrations of Mitomycin C.[24]

-

Induction of Strand Breaks: After MMC treatment, introduce a fixed level of random DNA strand breaks using an agent like hydrogen peroxide or ionizing radiation.[24]

-

Single-Cell Gel Electrophoresis: Embed the cells in agarose (B213101) on a microscope slide, lyse the cells, and subject them to electrophoresis under alkaline conditions.[24]

-

Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The presence of cross-links will impede DNA migration, resulting in a smaller "comet tail." A dose-dependent decrease in DNA migration compared to the radiation-only control indicates DNA cross-linking.[24]

2. ³²P-Postlabeling Assay for DNA Adducts

This highly sensitive method can detect and quantify specific MMC-DNA adducts.

-

DNA Isolation: Isolate DNA from cells or tissues treated with Mitomycin C.[25]

-

DNA Digestion: Digest the DNA to the mononucleoside level using enzymes like micrococcal nuclease and spleen phosphodiesterase.[25]

-

³²P-Labeling: Label the 3'-phosphate of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[25]

-

Chromatography: Separate the ³²P-labeled adducts using multidimensional thin-layer chromatography (TLC).[25]

-

Quantification: Detect and quantify the adducts by autoradiography and scintillation counting.[25]

3. Randomly Amplified Polymorphic DNA (RAPD) Technique

This PCR-based method can detect genotoxic effects by analyzing changes in DNA fingerprints.

-

DNA Extraction: Extract DNA from control and MMC-treated cells.[26][27]

-

RAPD-PCR: Perform PCR using short, arbitrary primers. The amplification products will vary depending on the presence of DNA damage that alters primer binding sites.[26][27]

-

Gel Electrophoresis: Separate the PCR products by agarose gel electrophoresis.[26]

-

Analysis: Compare the banding patterns of the control and treated samples. The appearance of new bands, disappearance of bands, or changes in band intensity indicate DNA damage.[27]

Conclusion

Mitomycin C remains a clinically relevant antineoplastic agent with a well-defined, yet complex, mechanism of action. Its efficacy is rooted in its ability to be bioreductively activated to a potent DNA cross-linking agent. Understanding its chemical properties, mechanism of action, and the cellular pathways it influences is critical for its effective use in cancer therapy and for the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the biological effects of Mitomycin C and to explore its potential in new therapeutic contexts.

References

- 1. Mitomycin C | Cell Signaling Technology [cellsignal.com]

- 2. Mitomycin C | 50-07-7 [chemicalbook.com]

- 3. Mitomycin C: mechanism of action, usefulness and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mitomycin C | C15H18N4O5 | CID 5746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. MITOMYCIN C Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Mitomycin C (#51854) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 8. benchchem.com [benchchem.com]

- 9. mitomycin C | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. urology-textbook.com [urology-textbook.com]

- 11. Mitomycin C - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mitomycin C linked to DNA minor groove binding agents: synthesis, reductive activation, DNA binding and cross-linking properties and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of mitomycin C by NADPH:cytochrome P-450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mitomycin C and Its Analog Trigger Cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Mitomycin C and its analog trigger cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. oncotarget.com [oncotarget.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. aacrjournals.org [aacrjournals.org]

- 26. Detection of mitomycin C-induced genetic damage in fish cells by use of RAPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Mitomycin C Derivatives and Their Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitomycin C, a potent antitumor antibiotic isolated from Streptomyces caespitosus, has been a cornerstone of cancer chemotherapy for decades.[1] Its unique bioreductive activation mechanism, leading to DNA interstrand crosslinks and subsequent cell death, has spurred extensive research into the synthesis and evaluation of its derivatives.[1][2] This guide provides a comprehensive overview of the synthesis of key mitomycin C analogs, presents comparative quantitative data on their biological activity, details experimental protocols for their preparation and evaluation, and visualizes the critical signaling pathways involved in their mechanism of action. The information is tailored for researchers and professionals engaged in the discovery and development of novel anticancer agents.

The Core Structure and its Derivatives

The mitomycins are characterized by a dense and highly functionalized tetracyclic quinone core, featuring a pyrrolo[1,2-a]indole ring system, a reactive aziridine (B145994) ring, and a carbamate (B1207046) group.[1] Variations in the substituents on this core structure give rise to a diverse family of natural and synthetic analogs, each with potentially unique biological profiles.

Key Mitomycin C Derivatives:

-

Mitomycin A: Possesses a methoxy (B1213986) group at the C7 position and can be readily converted to Mitomycin C.[1]

-

Porfiromycin: The N-methylated derivative of Mitomycin C at the aziridine nitrogen.[3]

-

Decarbamoyl Mitomycin C (DMC): A synthetic analog lacking the C10 carbamate group, which exhibits a distinct profile of DNA adduct formation and can trigger p53-independent cell death pathways.[4]

-

Mitomycin K: A derivative lacking the C10 carbamate and featuring a different substitution pattern on the quinone ring.[3]

-

FR900482 and FR66979: Structurally related natural products with significant antitumor activity, sharing the core mitosane skeleton but with different substitution patterns.[1]

-

7-N-Substituted Analogs: A broad class of derivatives where the amino group at the C7 position is modified with various substituents to modulate lipophilicity, electronic properties, and biological activity.[5]

Synthesis of Mitomycin C Derivatives

The total synthesis of mitomycins is a significant challenge in organic chemistry due to the molecule's stereochemical complexity and the presence of sensitive functional groups.[6] Various synthetic strategies have been developed, often involving multi-step and intricate reaction sequences.

Total Synthesis Approaches

The first total synthesis of Mitomycin C by Kishi and coworkers was a landmark achievement that involved the late-stage introduction of the acid-sensitive aminal functionality.[1] Danishefsky's group developed a notable synthesis of Mitomycin K utilizing an intramolecular Diels-Alder reaction of a nitrosoaryl compound.[1][3] The synthesis of FR900482 has been pursued by several groups, with Fukuyama and coworkers developing both racemic and enantioselective total syntheses.[7]

Synthesis of Key Derivatives from Common Intermediates

Many derivatives are synthesized from readily available mitomycins, such as Mitomycin A or C.

-

Synthesis of 7-N-Substituted Mitomycin C Analogs: These are typically prepared by the reaction of Mitomycin A with a desired primary or secondary amine in a suitable solvent like methanol (B129727).[1]

-

Synthesis of Decarbamoyl Mitomycin C (DMC): This analog can be prepared from Mitomycin C through a reaction sequence that removes the C10 carbamate group.[8]

Quantitative Data on Biological Activity

The antitumor activity of mitomycin C and its derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of cancer cell lines and in vivo studies using animal models. The half-maximal inhibitory concentration (IC50) is a standard metric for in vitro potency, while in vivo efficacy is often measured by tumor growth inhibition or increase in lifespan.

In Vitro Cytotoxicity Data (IC50)

The following tables summarize the IC50 values for Mitomycin C and several of its key derivatives against various human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Mitomycin C | MCF-7 (Breast) | 0.024 | [9] |

| MDA-MB-468 (Breast) | Varies | [9] | |

| HT-29 (Colon) | Varies | [10] | |

| A549 (Lung) | Varies | [10] | |

| K562 (Leukemia) | Varies | [4] | |

| Decarbamoyl Mitomycin C (DMC) | MCF-7 (Breast) | Varies | [9] |

| K562 (Leukemia) | Varies | [4] | |

| Mitomycin A | 8226 (Myeloma) | More potent than MMC | [10] |

| BMY-25282 | EMT6 (Murine Mammary) | Varies | [11] |

| KW-2149 | P388 (Murine Leukemia) | Effective | [12] |

In Vivo Efficacy and Toxicity Data

| Compound | Animal Model | Efficacy Metric | Toxicity Metric (LD50 mg/kg) | Reference |

| Mitomycin C | Murine P388 Leukemia | Active | 3.05 (i.p. in rats) | [13][14] |

| 7-N-(p-hydroxyphenyl)mitomycin C (M-83) | Murine P388 Leukemia | More potent than MMC | - | [15] |

| KW-2149 | Murine P388 Leukemia | Profound effect | - | [12] |

| MMC-CH (MMC in activated carbon) | Rats | - | 7.6 - >25 (i.p.) | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of mitomycin C derivatives.

General Protocol for the Synthesis of 7-N-Substituted Mitomycin C Analogs

Materials:

-

Mitomycin A

-

Desired primary or secondary amine

-

Methanol or Dichloromethane (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve Mitomycin A in a suitable anhydrous solvent (e.g., methanol or dichloromethane) under an inert atmosphere.

-

Add the desired primary or secondary amine to the solution (typically 1-2 equivalents).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to several days depending on the amine's reactivity.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 7-N-substituted Mitomycin C analog.[1]

Protocol for In Vitro Cytotoxicity (MTT Assay)

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Mitomycin C derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

-

Compound Treatment: Prepare serial dilutions of the mitomycin C derivative and treat the cells. Include a vehicle control (DMSO) and a no-treatment control.[1]

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[1]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[1]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the drug concentration.[1]

Synthesis of Decarbamoylmitomycin C (DMC)

Materials:

-

Mitomycin C

-

Potassium phosphate (B84403) buffer (0.01 M, pH 5.8)

-

Sodium dithionite (B78146) solution (40 mM)

-

Argon gas

Procedure:

-

Deaerate potassium phosphate buffer (34 mL, 0.01 M, pH 5.8) for 15 minutes with Argon.

-

Add 2'-deoxyguanosine (336 mg, 1.36 mmol) and Mitomycin C (78 mg, 269 µmol).

-

Stir and deaerate the reaction mixture for 30 minutes.

-

Add sodium dithionite solution (10.1 mL of a 40 mM solution, 403.5 µmol, 1.5 equivalent) in one portion.

-

After stirring for one hour at room temperature under Argon, open the reaction mixture to air and stir for another 30 minutes.[5]

-

The product, decarbamoylmitomycin C, can be purified using chromatographic techniques.

Signaling Pathways and Experimental Workflows

Mitomycin C's cytotoxicity stems from its ability to induce DNA interstrand crosslinks, which triggers a complex cellular response involving DNA damage signaling, cell cycle arrest, and ultimately, cell death through apoptosis or senescence.

Bioreductive Activation and DNA Crosslinking

The antitumor activity of Mitomycin C is contingent upon its reductive activation within the cell.[2] This process, often more efficient in the hypoxic environment of solid tumors, converts the quinone moiety to a hydroquinone, initiating a cascade of reactions that generate a highly reactive bis-electrophile capable of crosslinking DNA, primarily at CpG sequences.[2][3]

Caption: Bioreductive activation of Mitomycin C leading to DNA cross-linking and cell death.

DNA Damage Response (DDR) Pathway

The formation of DNA interstrand crosslinks by mitomycin C is a severe form of DNA damage that activates the DNA Damage Response (DDR) network. Key players in this pathway include the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which initiate a signaling cascade to arrest the cell cycle and recruit repair machinery. A critical pathway for the repair of these crosslinks is the Fanconi Anemia (FA) pathway.

Caption: Simplified overview of the DNA Damage Response to Mitomycin C-induced crosslinks.

Apoptosis vs. Senescence: A Cellular Decision

The ultimate fate of a cell exposed to Mitomycin C depends on the extent of DNA damage and the cellular context. High levels of damage that overwhelm the repair capacity typically lead to apoptosis (programmed cell death). In contrast, low, persistent levels of damage can induce a state of irreversible cell cycle arrest known as senescence.[16][17] The p53 tumor suppressor protein plays a key role in mediating apoptosis, but some mitomycin C derivatives, like DMC, can induce cell death through p53-independent pathways.[4]

Caption: The cellular decision between apoptosis and senescence in response to Mitomycin C.

Conclusion

The rich chemistry and potent biological activity of mitomycin C and its derivatives continue to make them a fertile ground for the development of novel anticancer therapeutics. By understanding the intricacies of their synthesis, the nuances of their structure-activity relationships, and the complex signaling pathways they modulate, researchers can design and develop next-generation mitomycins with improved efficacy, better selectivity, and reduced toxicity. This guide serves as a foundational resource to aid in these endeavors.

References

- 1. graphviz.org [graphviz.org]

- 2. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitomycin–DNA Adducts Induce p53-Dependent and p53-Independent Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro antineoplastic activity of C7-substituted mitomycin C analogues MC-77 and MC-62 against human breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 7. benchchem.com [benchchem.com]

- 8. Mitomycin-c: Carcinogenic Potency Database [leadscope.com]

- 9. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cardiotoxicity of mitomycin A, mitomycin C, and seven N7 analogs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antitumor activity of a derivative of mitomycin, 7-N-[2-[[2-(gamma-L-glutamylamino)ethyl]dithio]ethyl]mitomycin C (KW-2149), against murine and human tumors and a mitomycin C-resistant tumor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New sugar mitomycin C analogues: preparation, murine P388 antitumor activity, and leukopenia induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toxicity and pathological effects of a new dosage form of mitomycin C for carcinomatous peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BJOC - Mitomycins syntheses: a recent update [beilstein-journals.org]

- 16. Persistent DNA damage caused by low levels of mitomycin C induces irreversible cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Persistent DNA damage caused by low levels of mitomycin C induces irreversible cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Cellular Demise: A Technical Guide to Mitomycin C-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitomycin C (MMC), a potent antitumor antibiotic derived from Streptomyces caespitosus, has been a cornerstone of cancer chemotherapy for decades.[1] Its clinical efficacy is primarily attributed to its ability to induce apoptosis, a form of programmed cell death, in rapidly proliferating cancer cells. This in-depth technical guide elucidates the multifaceted molecular mechanisms by which MMC triggers this cellular suicide program. We will explore the intricate signaling cascades, from the initial DNA damage to the final execution phase of apoptosis, supported by quantitative data and detailed experimental protocols. This document aims to provide a comprehensive resource for researchers and professionals in oncology and drug development, fostering a deeper understanding of MMC's apoptotic capabilities and informing the design of novel therapeutic strategies.

Introduction: Mitomycin C as an Apoptotic Inducer

Mitomycin C is a bioreductive alkylating agent that, upon intracellular activation, covalently cross-links DNA strands.[2][3] This action physically obstructs DNA replication and transcription, leading to cell cycle arrest and the initiation of apoptosis.[1] The formation of these DNA interstrand cross-links (ICLs) is a critical event that triggers a cascade of cellular stress responses, ultimately converging on the apoptotic machinery.[2][4] MMC's ability to induce apoptosis is not limited to a single pathway but rather involves a complex interplay between the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress pathways.

The Central Mechanism: DNA Cross-Linking

The primary mechanism of action for Mitomycin C is the generation of ICLs in the DNA.[1][2] This process begins with the reductive activation of MMC's quinone ring within the cell, transforming it into a reactive bifunctional alkylating agent.[5] This activated form can then form covalent bonds with guanine (B1146940) residues on opposite DNA strands, creating the characteristic ICLs.[5] These lesions are highly cytotoxic as they present a formidable block to DNA replication and transcription machinery.[1] The cellular response to this extensive DNA damage is the activation of DNA damage response (DDR) pathways, which, if the damage is irreparable, will signal for the initiation of apoptosis.

Signaling Pathways of Mitomycin C-Induced Apoptosis

MMC-induced apoptosis is a complex process orchestrated by multiple signaling pathways. The key pathways implicated are the intrinsic, extrinsic, and ER stress pathways, which can be activated independently or in concert to ensure the efficient elimination of the damaged cell.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for MMC-induced apoptosis.[6][7] DNA damage triggers the activation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP).

-

Role of the Bcl-2 Family: The Bcl-2 family of proteins are central regulators of the intrinsic pathway.[8][9] MMC treatment leads to the upregulation of pro-apoptotic Bcl-2 family members like Bax and Bim, and the downregulation of anti-apoptotic members such as Bcl-2 and Bcl-xL.[10][11] This shift in the balance between pro- and anti-apoptotic Bcl-2 proteins is crucial for inducing MOMP.[12][13]

-

Mitochondrial Dysfunction and Cytochrome c Release: The increased ratio of pro- to anti-apoptotic Bcl-2 proteins at the mitochondrial membrane leads to the formation of pores, resulting in a loss of the mitochondrial membrane potential (MMP).[6][14] This is followed by the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[7][15]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates caspase-9.[16] Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[7][15]

The Extrinsic (Death Receptor) Pathway

MMC can also activate the extrinsic apoptotic pathway, which is initiated by the binding of ligands to death receptors on the cell surface.[10]

-

Upregulation of Death Receptors and Ligands: Studies have shown that MMC treatment increases the expression of death receptors such as Fas (CD95), DR4, and DR5, as well as the Fas ligand (FasL).[10][11]

-

DISC Formation and Caspase-8 Activation: The engagement of death receptors by their ligands leads to the formation of the Death-Inducing Signaling Complex (DISC).[6] This complex recruits and activates pro-caspase-8.[6][15]

-

Crosstalk with the Intrinsic Pathway: Activated caspase-8 can directly cleave and activate effector caspases like caspase-3.[17] Additionally, caspase-8 can cleave the BH3-only protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria to engage the intrinsic pathway, amplifying the apoptotic signal.

The Endoplasmic Reticulum (ER) Stress Pathway

The accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress, can also trigger apoptosis. MMC has been shown to induce ER stress.[10]

-

Induction of ER Stress Markers: MMC treatment leads to the increased expression of ER stress markers such as glucose-regulated protein 78 (GRP78) and CAAT/enhancer-binding protein homologous protein (CHOP).[10]

-

Activation of Caspase-4: Prolonged ER stress activates caspase-4 (in humans), which is localized to the ER membrane. Activated caspase-4 can then cleave and activate downstream caspases, including caspase-9 and caspase-3, thereby linking the ER stress pathway to the common apoptotic execution pathway.[10]

The Role of p53

The tumor suppressor protein p53 plays a significant, though not always essential, role in MMC-induced apoptosis.[6]

-

p53-Dependent Apoptosis: In cells with functional p53, DNA damage caused by MMC leads to the phosphorylation and activation of p53.[14][18] Activated p53 can then transcriptionally upregulate pro-apoptotic genes, including Bax and Fas.[6][14]

-

p53-Independent Apoptosis: Notably, MMC can also induce apoptosis in cells lacking functional p53.[1][19] This p53-independent apoptosis often relies on the direct activation of other signaling pathways, such as the JNK pathway and the potentiation of TRAIL-induced apoptosis.[1][17]

The c-Jun N-Terminal Kinase (JNK) Pathway

The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical mediator of stress-induced apoptosis.[20]

-

Activation of JNK: MMC treatment has been shown to increase the phosphorylation and activation of JNK1.[10][14]

-

Regulation of Apoptotic Proteins: Activated JNK can phosphorylate and regulate the activity of various transcription factors and Bcl-2 family proteins. For instance, JNK can phosphorylate and activate c-Jun, which in turn can upregulate the expression of pro-apoptotic genes.[17] Inhibition of JNK activity has been shown to significantly suppress MMC-induced cytotoxicity, highlighting its major role in this process.[10][14]

Quantitative Data on Mitomycin C-Induced Apoptosis

The following tables summarize quantitative data from various studies investigating the apoptotic effects of Mitomycin C.

Table 1: IC50 Values of Mitomycin C in Different Cell Lines

| Cell Line | Cell Type | IC50 | Exposure Time (hours) | Assay |

| PC3 | Prostate Cancer | ~0.14 µM | Not Specified | Not Specified |

| Human Epidural Scar Fibroblasts | Fibroblast | 10 µg/mL | 24 | CCK-8 |

| TCC | Transitional Cell Carcinoma | 74.8 µg/mL | 24 | MTT |

| L929 | Mouse Fibroblast | 57.3 µg/mL | 24 | MTT |

Table 2: Induction of Apoptosis by Mitomycin C

| Cell Line | MMC Concentration | Exposure Time (hours) | % Apoptotic Cells | Assay |

| Porcine Corneal Endothelial Cells | 0.01 mg/ml | 15 | 34% ± 3% | Annexin V-FITC/PI |

| Porcine Corneal Endothelial Cells | 0.01 mg/ml | 24 | 49% ± 4% | Annexin V-FITC/PI |

| A549 | 2.0 µg/ml | 72 | Up to 20% | Activated Caspase-3 Staining |

| L929 | 25 µg/mL | Not Specified | 62.1% | Annexin V/PI |

| TCC | 25 µg/mL | Not Specified | 43.5% | Annexin V/PI |

Table 3: Modulation of Apoptosis-Related Protein Expression by Mitomycin C

| Cell Line | MMC Concentration | Protein | Change in Expression |

| Human Epidural Scar Fibroblasts | 5, 10, 20 µg/mL | Fas, DR4, DR5, Cleaved Caspase-8/9, Bax, Bim, Cleaved Caspase-3 | Upregulated |

| Human Epidural Scar Fibroblasts | 5, 10, 20 µg/mL | Bcl-2, Bcl-xL | Downregulated |

| Porcine Corneal Endothelial Cells | 0.01 mg/ml | p53 | Increased (139% ± 4% of control) |

| Porcine Corneal Endothelial Cells | 0.01 mg/ml | p21 | Increased (373% ± 6% of control) |

| Porcine Corneal Endothelial Cells | Not Specified | Bcl-2 | Downregulated |

| HCT116 (p53-/-) & HT-29 | Not Specified | Bcl-2, Bcl-xL, Mcl-1, c-IAP-1, XIAP | Downregulated |

| HCT116 (p53-/-) & HT-29 | Not Specified | Bax, Bim, DR4, DR5 | Upregulated |

Experimental Protocols for Studying Mitomycin C-Induced Apoptosis

This section provides an overview of common experimental methodologies used to investigate the apoptotic effects of Mitomycin C.

Cell Culture and MMC Treatment

-

Cell Lines: A variety of cell lines have been used, including human epidural scar fibroblasts, porcine corneal endothelial cells, A549 (human lung carcinoma), HCT116 (human colon carcinoma), and HT-29 (human colon adenocarcinoma).[6][10][17][21]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

MMC Preparation and Application: Mitomycin C is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells.[5][22] Treatment durations can range from a few minutes to several days depending on the experimental design.[10][11]

Assessment of Cell Viability and Apoptosis

-

MTT/CCK-8 Assay: These colorimetric assays are used to assess cell viability by measuring the metabolic activity of the cells. A decrease in metabolic activity is indicative of cell death or growth inhibition.[6][11]

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that enters cells with compromised membrane integrity (late apoptosis or necrosis).[10][11]

-

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[6][10]

-

Hoechst Staining: This fluorescent stain binds to DNA and allows for the visualization of nuclear morphology. Apoptotic cells exhibit characteristic changes such as chromatin condensation and nuclear fragmentation.[7]

Analysis of Apoptotic Signaling Pathways

-

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases, Bcl-2 family members, p53, and JNK.[6][17]

-

Caspase Activity Assays: The enzymatic activity of caspases can be measured using fluorogenic or colorimetric substrates that are specifically cleaved by active caspases.[7][10]

-

Mitochondrial Membrane Potential (MMP) Assay: Fluorescent dyes like JC-1 are used to assess the MMP. In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with a low MMP, it remains as monomers that fluoresce green.[6][14]

-

Immunofluorescence: This method uses fluorescently labeled antibodies to visualize the subcellular localization of proteins, such as the release of cytochrome c from the mitochondria to the cytoplasm.[6]

Conclusion

Mitomycin C induces apoptosis through a complex and interconnected network of signaling pathways, primarily initiated by the formation of DNA interstrand cross-links. Its ability to activate the intrinsic, extrinsic, and ER stress pathways, coupled with the involvement of key regulators like p53 and JNK, underscores the robustness of its apoptotic-inducing capabilities. This versatility, including its efficacy in p53-deficient cancer cells, continues to make MMC a valuable tool in both the clinic and the research laboratory. A thorough understanding of these molecular mechanisms is paramount for optimizing its therapeutic use, overcoming drug resistance, and developing novel combination therapies that can further enhance its apoptotic potential in the fight against cancer.

References

- 1. apexapoptosis.com [apexapoptosis.com]

- 2. DNA Cross-linking, Double-Strand Breaks, and Apoptosis in Corneal Endothelial Cells after a Single Exposure to Mitomycin C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of DNA cross-linking by mitomycin C by peroxidase-mediated oxidation of mitomycin C hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]